2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10987097
InChI: InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24)
SMILES: COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC10987097

Molecular Formula: C19H16ClN3O3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide -

Specification

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key ACQSAYYXYOKAON-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s structure integrates a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide group at position 1, which is further linked to a 3-methoxyphenyl moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₃
Molecular Weight (g/mol)369.81
logP3.674
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area (Ų)59.24

The SMILES notation COc1cccc(c1)NC(CN1C(C=CC(c2ccc(cc2)Cl)=N1)=O)=O and InChI Key ACQSAYYXYOKAON-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and the methoxy group (δ 3.8 ppm). Mass spectrometry (MS) confirms the molecular ion peak at m/z 369.81, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The synthesis proceeds via three stages:

  • Formation of 4-Chlorophenylhydrazine: Reaction of 4-chlorobenzaldehyde with hydrazine hydrate under reflux.

  • Pyridazinone Core Assembly: Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol, catalyzed by acetic acid.

  • Acylation: Coupling the pyridazinone intermediate with 3-methoxyphenylacetyl chloride in the presence of triethylamine, yielding the target compound.

Industrial-scale production employs catalytic hydrogenation to reduce byproducts, achieving yields >75% after recrystallization from ethanol.

Reaction Mechanisms

  • Cyclocondensation: Involves nucleophilic attack by hydrazine on the carbonyl group of ethyl acetoacetate, followed by dehydration.

  • Acylation: The pyridazinone’s nitrogen acts as a nucleophile, attacking the acyl chloride’s electrophilic carbon.

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s logSw value of -4.25 indicates low aqueous solubility (~0.1 mg/mL), necessitating formulation enhancements such as salt formation or nanomilling . Its moderate logP value aligns with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Metabolic Stability

In vitro hepatic microsome assays show a half-life of 2.3 hours in human liver microsomes, primarily due to CYP3A4-mediated oxidation of the methoxy group. Metabolites include demethylated and hydroxylated derivatives, identified via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus, the compound shows a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL). The chlorophenyl group enhances membrane disruption, as evidenced by electron microscopy.

Applications and Comparative Analysis

Drug Development

The compound’s pyridazinone scaffold serves as a template for kinase inhibitors. Structural analogs with nitro or fluoro substituents exhibit enhanced potency (Table 1).

Table 1: Comparative Bioactivity of Pyridazinone Analogs

Analog SubstituentIC₅₀ (ERK1/2 Inhibition, μM)
4-Chlorophenyl (Parent)10.2
4-Nitrophenyl6.7
4-Fluorophenyl8.9

Agricultural Chemistry

Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus, with 80% inhibition at 100 ppm. The methoxy group’s electron-donating effects enhance binding to plant acetolactate synthase.

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